(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a complex organic compound that features an indole moiety, a thiophene ring, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Moiety: Starting with a precursor such as 1-methylindole, the indole ring is functionalized to introduce the hydroxyethyl group.
Thiophene Ring Introduction: The thiophene ring is then attached to the acrylamide backbone through a coupling reaction.
Final Assembly: The final step involves the condensation of the indole derivative with the thiophene-acrylamide intermediate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The acrylamide double bond can be reduced to a single bond.
Substitution: The indole and thiophene rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated amide.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Researchers are exploring its potential as a therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The indole and thiophene rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide: Lacks the methyl group on the indole ring.
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(furan-3-yl)acrylamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to the presence of both the indole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20-11-15(14-4-2-3-5-16(14)20)17(21)10-19-18(22)7-6-13-8-9-23-12-13/h2-9,11-12,17,21H,10H2,1H3,(H,19,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLMBOZCKMQQHB-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C=CC3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)/C=C/C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.